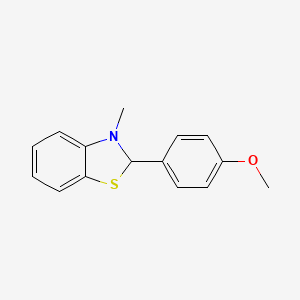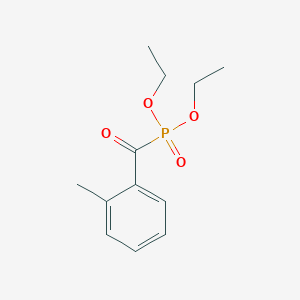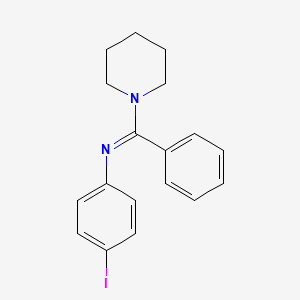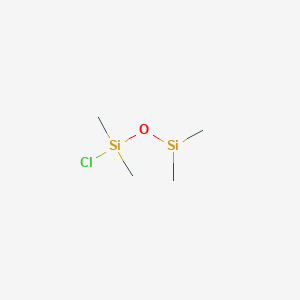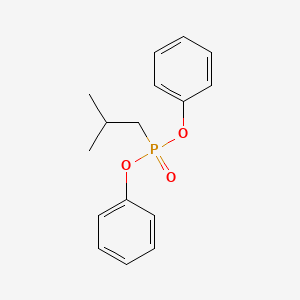![molecular formula C17H27NO2 B14633903 N-[2-(Nonyloxy)phenyl]acetamide CAS No. 55792-64-8](/img/structure/B14633903.png)
N-[2-(Nonyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Nonyloxy)phenyl]acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Nonyloxy)phenyl]acetamide typically involves the reaction of 2-(nonyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired product. The general reaction can be represented as follows:
2-(Nonyloxy)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[2-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-[2-(Nonyloxy)phenyl]amine.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(Nonyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nonyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenylacetamide: Lacks the nonyloxy group, resulting in different physicochemical properties.
N-(2-Methoxyphenyl)acetamide: Contains a methoxy group instead of a nonyloxy group, leading to variations in reactivity and applications.
N-(2-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group, affecting its solubility and biological activity.
Uniqueness: N-[2-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct lipophilic properties and influences its interactions with biological targets. This makes it a valuable compound for specific applications where enhanced membrane permeability and specific molecular interactions are desired.
Properties
CAS No. |
55792-64-8 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(2-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15(2)19/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19) |
InChI Key |
IEQCPFGWRAWBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

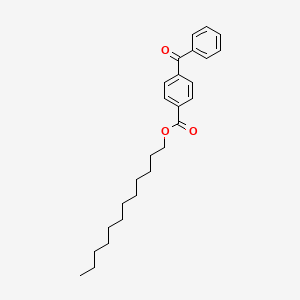
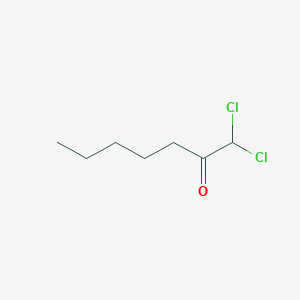
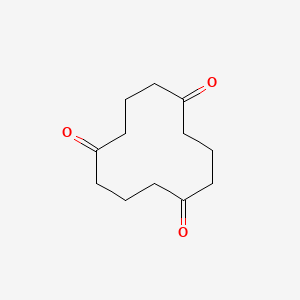

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

